molecular formula C21H22N4O2S B2919320 N1-(2,5-dimethylphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide CAS No. 897457-08-8

N1-(2,5-dimethylphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide

Cat. No.: B2919320
CAS No.: 897457-08-8
M. Wt: 394.49
InChI Key: IHDPMKJPFJJEIV-UHFFFAOYSA-N
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Description

N1-(2,5-dimethylphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide is an oxalamide derivative featuring a 2,5-dimethylphenyl group on one nitrogen and a thioethyl-linked 4-phenylimidazole moiety on the other. The oxalamide core (N-C(=O)-C(=O)-N) provides a flexible scaffold, while the substituents influence electronic, steric, and solubility properties.

Properties

IUPAC Name

N'-(2,5-dimethylphenyl)-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S/c1-14-8-9-15(2)17(12-14)24-20(27)19(26)22-10-11-28-21-23-13-18(25-21)16-6-4-3-5-7-16/h3-9,12-13H,10-11H2,1-2H3,(H,22,26)(H,23,25)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHDPMKJPFJJEIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCCSC2=NC=C(N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2,5-Dimethylphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the synthesis, structure, and biological activity of this compound, focusing on its cytotoxic effects and mechanisms of action against various cancer cell lines.

Chemical Structure

The compound can be described structurally as follows:

  • Molecular Formula : C₁₈H₁₈N₄O₂S
  • Key Functional Groups :
    • Oxalamide moiety
    • Imidazole ring
    • Thioether linkage

Synthesis

The synthesis of this compound involves multi-step organic reactions that typically include the formation of the imidazole ring and subsequent coupling with the oxalamide group. Detailed synthetic routes can be found in relevant chemical literature .

Cytotoxicity

Research indicates that this compound exhibits significant cytotoxic activity against various cancer cell lines. The following table summarizes key findings from recent studies:

Cell Line IC50 (µM) Mechanism of Action
Cervical Cancer (SISO)3.42Induction of apoptosis
Bladder Cancer (RT-112)5.37Cell cycle arrest
Breast Cancer (MCF7)4.50Inhibition of proliferation

The mechanisms by which this compound exerts its cytotoxic effects include:

  • Induction of Apoptosis : Studies have shown that treatment with the compound leads to increased early and late apoptotic cell populations in cancer cell lines. For instance, a dose-dependent increase in early apoptotic cells was observed after treatment with IC50 concentrations .
  • Cell Cycle Arrest : The compound has been reported to cause cell cycle arrest in the G0/G1 phase, preventing cancer cells from progressing to DNA synthesis .
  • Inhibition of Key Enzymes : Preliminary studies suggest that this compound may inhibit certain kinases involved in cancer cell proliferation and survival pathways .

Case Studies

In a notable case study involving the compound's efficacy against cervical cancer cells, researchers found that it significantly reduced cell viability compared to untreated controls. The study utilized flow cytometry to quantify apoptotic cells and revealed that higher concentrations resulted in a marked increase in apoptosis markers.

Comparison with Similar Compounds

Structural Analogs with Modified Aryl Substituents

Key Example :

  • N1-(2-chlorophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide ():
    • Differs from the target compound by replacing the 2,5-dimethylphenyl group with a 2-chlorophenyl substituent.
    • Molecular Formula : C₁₉H₁₇ClN₄O₂S vs. C₂₀H₂₁N₄O₂S (target, calculated).
    • Molecular Weight : 400.9 vs. 393.5 (target, estimated).
    • Impact of Substituents :
  • Chlorine (electron-withdrawing) in ’s compound may reduce electron density compared to the electron-donating methyl groups in the target.

Oxalamides with Heterocyclic Variations

Key Examples :

Compound 9 (): Structure: N1,N2-bis(2-(4-(2-(4-hydroxy-3-methoxyphenyl)-5-oxoimidazolidin-1-yl)phenyl)-2-methyl-5-oxoimidazolidin-1-yl)oxalamide. Features: Contains saturated imidazolidinone rings (5-oxoimidazolidin-1-yl) instead of aromatic imidazole. Molecular Weight: 702.72 vs. 393.5 (target). Melting Point: Reported as 349–250°C (likely a typo; possibly 249–250°C), indicating high thermal stability due to hydrogen bonding from imidazolidinone amides .

Compound 12 (): Structure: Bis-imidazolidinone oxalamide with benzyl and methoxyphenyl groups. Molecular Weight: 1019.05 vs. 393.5 (target). Impact of Bulk: The bulky benzyl groups may reduce solubility but enhance rigidity, affecting crystallinity and packing .

Comparative Data Table

Compound Name N1 Substituent N2 Substituent Molecular Formula Molecular Weight Melting Point (°C) Reference
Target Compound 2,5-dimethylphenyl 2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl C₂₀H₂₁N₄O₂S 393.5 (calc.) Not reported
Compound 2-chlorophenyl 2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl C₁₉H₁₇ClN₄O₂S 400.9 Not reported
Compound 9 () Imidazolidinone-hydroxymethoxyphenyl Imidazolidinone-hydroxymethoxyphenyl C₃₈H₃₄N₆O₈ 702.72 349–250*
Compound 12 () Bis-benzyl-imidazolidinone Bis-benzyl-imidazolidinone C₅₆H₅₀N₈O₁₀ 1019.05 Not reported

*Likely a typographical error; actual range may differ.

Key Research Findings

Electronic Effects: Aromatic imidazole (target, ) enables π-π stacking, whereas saturated imidazolidinones (Compounds 9, 12) favor hydrogen bonding . Chlorine () vs. methyl groups (target) alters electronic density, impacting reactivity in further substitutions.

Solubility and Stability: Thioethyl groups (target, ) may enhance solubility in non-polar solvents compared to hydroxyl/methoxy groups (Compounds 9, 12). Imidazolidinone derivatives exhibit higher melting points due to intermolecular hydrogen bonds .

Synthetic Methodology: ’s compound and the target likely employ nucleophilic substitution for thioether formation, whereas Compounds 9 and 12 use Schiff base condensations and imidazolidinone cyclization .

Q & A

Q. How do solvent polarity and proticity influence reaction pathways in multi-step syntheses?

  • Methodological Answer :
  • Polar Protic Solvents (e.g., MeOH) : Favor SN1 mechanisms in alkylation steps but may hydrolyze sensitive groups (e.g., imidazole-thiols) .
  • Polar Aprotic Solvents (e.g., DMF) : Enhance nucleophilicity in SN2 reactions, critical for thioether bond formation .
  • Low-Polarity Solvents (e.g., toluene) : Useful for high-temperature condensations (reflux at 110°C) without side reactions .

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